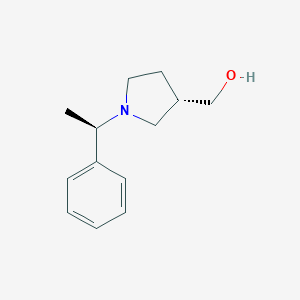amine CAS No. 104338-26-3](/img/structure/B179824.png)
[2-(2-Methoxyphenyl)ethyl](methyl)amine
説明
The compound 2-(2-Methoxyphenyl)ethylamine is a chemical structure that can be synthesized through various methods. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 2-(2-Methoxyphenyl)ethylamine.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of amines with other chemical reagents. For instance, a protocol for synthesizing pyranone derivatives via ultrasound-mediated condensation of amine with dehydroacetic acid has been reported, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Additionally, the lipase-catalyzed kinetic resolution has been used to prepare enantiopure amines, with the rate of aminolysis being significantly enhanced by using ethyl methoxyacetate as an acylation reagent .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Methoxyphenyl)ethylamine can be characterized using techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods . These studies can reveal the presence of tautomeric forms and provide detailed information on molecular geometry, electrostatic potential, and vibrational frequencies.
Chemical Reactions Analysis
Chemical reactions involving methoxyphenyl)amine derivatives have been explored, such as the synthesis of O-silylurethanes, ureas, and formamides . The reactivity of these compounds can be influenced by the presence of methoxy groups and the specific arrangement of atoms within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(2-Methoxyphenyl)ethylamine can be deduced from their synthesis and molecular structure. For example, the solubility, melting point, and reactivity can be influenced by the presence of methoxy groups and the overall molecular conformation . Theoretical and experimental studies can provide insights into the energetic behavior and dipole moment of these compounds .
科学的研究の応用
Polymer Solar Cells
2-(2-Methoxyphenyl)ethylamine derivatives have been used in the domain of solar energy, particularly in the development of polymer solar cells. One study involved an amine-based, alcohol-soluble fullerene derivative applied as an acceptor and cathode interfacial material in polymer solar cells. The study highlighted that this amine-based fullerene could eliminate the multilayer device fabrication process, indicating its potential in simplifying solar cell manufacturing and enhancing electron mobility in nano-structured organic solar cells (Lv et al., 2014).
Chemical Synthesis and Corrosion Inhibition
In the field of chemical synthesis and material protection, derivatives of 2-(2-Methoxyphenyl)ethylamine, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and investigated for their corrosion inhibition efficiency on mild steel. These studies not only provide insights into the molecular structure and synthesis of these compounds but also highlight their practical applications in protecting metals from corrosion, which is critical in industrial settings (Djenane et al., 2019).
Drug Synthesis
In pharmaceutical chemistry, derivatives of 2-(2-Methoxyphenyl)ethylamine have been utilized in the synthesis of drugs. For instance, an asymmetric synthesis of (S)-levetiracetam was developed using a derivative of this compound as a chiral auxiliary. This showcases the role of 2-(2-Methoxyphenyl)ethylamine derivatives in the stereoselective synthesis of pharmaceuticals, contributing to the development of drugs with high purity and efficacy (Raju et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUHTUMXIYKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517925 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyphenyl)ethyl](methyl)amine | |
CAS RN |
104338-26-3 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


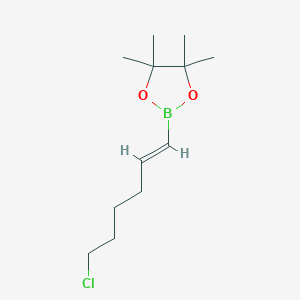

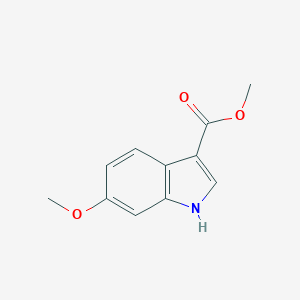
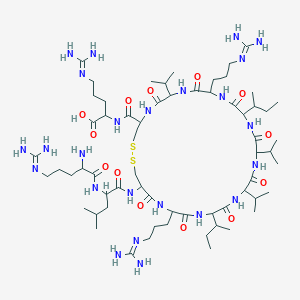
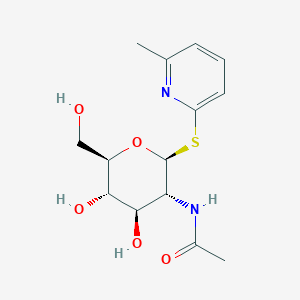
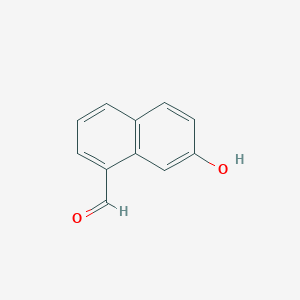
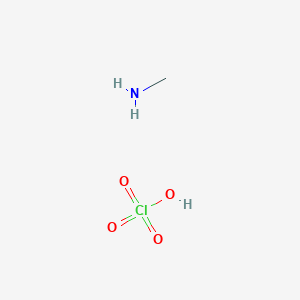
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
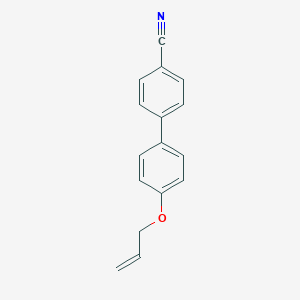
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

